2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an oxadiazole ring, and a mesitylamino moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.
Attachment of the Mesitylamino Group: The mesitylamino group is introduced via nucleophilic substitution reactions, often using mesitylamine and an appropriate electrophile.
Formation of the Chlorophenoxy Acetamide: The final step involves coupling the chlorophenoxy acetamide with the oxadiazole intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, such as those using lithium aluminum hydride (LiAlH4), can reduce the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. The oxadiazole ring and mesitylamino group may enable binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetamide: Lacks the oxadiazole and mesitylamino groups, resulting in different reactivity and biological activity.
5-(2-(mesitylamino)-2-oxoethylthio)-1,3,4-oxadiazole: Contains the oxadiazole and mesitylamino groups but lacks the chlorophenoxy moiety.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential and develop new uses for it in science and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-13-8-14(2)21(15(3)9-13)25-19(29)12-32-22-27-26-20(31-22)10-24-18(28)11-30-17-6-4-16(23)5-7-17/h4-9H,10-12H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINAWPXGTGSBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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